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Compound Name: Tetramethyltin

Cat. No.: B1198279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetrahedral molecular geometry

of tetramethyltin, an organotin compound with significant applications in organic synthesis.

This document delves into the precise structural parameters determined by experimental

techniques and corroborated by computational methods. Detailed experimental and

computational protocols are provided to facilitate replication and further research.

Core Concepts: The Tetrahedral Geometry of
Tetramethyltin
Tetramethyltin, with the chemical formula Sn(CH₃)₄, is a fundamental organometallic

compound where a central tin (Sn) atom is bonded to four methyl (CH₃) groups.[1] Its

molecular structure is a classic example of tetrahedral geometry, analogous to neopentane.[1]

In an ideal tetrahedral arrangement, the bond angles between the central atom and any two

substituents are approximately 109.5°.[2][3] The actual geometry of tetramethyltin, however,

can exhibit slight distortions from this ideal symmetry, particularly in the solid state, due to

crystal packing forces.[4]

Quantitative Structural Data
The precise bond lengths and angles of tetramethyltin have been determined through various

experimental and computational methods. The following tables summarize the key quantitative
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data from single-crystal X-ray diffraction, gas-phase electron diffraction, and a comparative

computational study.

Table 1: Structural Parameters from Single-Crystal X-ray
Diffraction
This method provides highly accurate data for the molecule in its crystalline solid state. The

data presented below was obtained from a low-temperature (158 K) study.[4]

Parameter Value

Bond Lengths (Å)

Sn-C(1) 2.102 (8)

Sn-C(2) 2.138 (6)

Average Sn-C 2.129

Corrected Average Sn-C 2.137

Bond Angles (°)

C(1)-Sn-C(2) 109.4 (2)

C(2)-Sn-C(2') 109.5 (2)

Note: The slight non-equivalence in Sn-C bond lengths is attributed to packing forces in the

crystal lattice.[4]

Table 2: Structural Parameters from Gas-Phase Electron
Diffraction
This technique provides insights into the geometry of the molecule in the gaseous state, free

from intermolecular forces present in a crystal.
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Parameter Value

Bond Lengths (Å)

Sn-C 2.143 (3)

Bond Angles (°)

C-Sn-C 109.5 (assumed)

Note: In the electron diffraction study, a tetrahedral symmetry (Td) for the SnC₄ skeleton was

assumed, hence the C-Sn-C bond angles were set to the ideal tetrahedral angle.

Table 3: Computationally Determined Structural
Parameters
Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical

means to predict and analyze molecular geometry. The following data is from a study

comparing different levels of theory.

Level of Theory Sn-C Bond Length (Å) C-Sn-C Bond Angle (°)

HF/Lanl2dz 2.138 ~109.5

HF/3-21G 2.179 ~109.5

BLYP/3-21G 2.186 ~109.5

B3LYP/3-21G** 2.148 ~109.5

Note: The results from different computational methods show slight variations, with the B3LYP

functional providing a value closest to the experimental gas-phase data.

Experimental and Computational Protocols
Single-Crystal X-ray Diffraction
The determination of the solid-state structure of tetramethyltin was achieved through low-

temperature single-crystal X-ray diffraction.
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Methodology:

Crystal Growth: Single crystals of tetramethyltin are grown from the liquid phase at low

temperatures.

Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically

under a stream of cold nitrogen gas to maintain a low temperature (e.g., 158 K).[4]

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα

radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The structure is then solved using direct methods

and refined by full-matrix least-squares on F. Anisotropic temperature factors are typically

applied to non-hydrogen atoms. The positions of hydrogen atoms can be determined from a

difference Fourier synthesis or placed in calculated positions.

Gas-Phase Electron Diffraction
This technique is used to determine the structure of molecules in the gas phase.

Methodology:

Sample Introduction: A gaseous sample of tetramethyltin is introduced into a high-vacuum

chamber.

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas. The

electrons are scattered by the molecules.

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is

recorded on a photographic plate or a digital detector.

Data Analysis: The diffraction pattern consists of a series of concentric rings. The intensity of

these rings as a function of the scattering angle is analyzed. This data is used to calculate a

radial distribution curve, from which the internuclear distances (bond lengths) can be

determined. The overall geometry is then deduced by fitting the experimental data to a

molecular model.
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Computational Geometry Optimization (DFT)
Density Functional Theory is a powerful computational method for determining the equilibrium

geometry of molecules.

Protocol:

Input Structure: An initial 3D structure of the tetramethyltin molecule is created using

molecular modeling software.

Method and Basis Set Selection: A level of theory is chosen, which includes a functional

(e.g., B3LYP) and a basis set (e.g., 3-21G**). The choice of functional and basis set affects

the accuracy and computational cost of the calculation.

Geometry Optimization: The calculation is run to find the minimum energy conformation of

the molecule. The software iteratively adjusts the positions of the atoms to lower the total

energy of the system until a stationary point on the potential energy surface is reached.

Frequency Analysis: A frequency calculation is typically performed after the geometry

optimization to confirm that the obtained structure corresponds to a true minimum (i.e., no

imaginary frequencies). This calculation also provides thermodynamic data.

Data Extraction: The optimized bond lengths, bond angles, and other geometric parameters

are extracted from the output of the calculation.

Visualizations
Experimental Workflow for Structural Determination
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Caption: Workflow for the experimental determination of tetramethyltin's molecular geometry.

Kocheshkov Redistribution Reaction
Tetramethyltin is a key precursor in the synthesis of other organotin compounds through the

Kocheshkov redistribution reaction.[1] This reaction involves the exchange of alkyl and halide

groups between two organotin species.

3 (CH₃)₄Sn + SnCl₄ 4 (CH₃)₃SnClRedistribution

Click to download full resolution via product page
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Caption: The Kocheshkov redistribution reaction of tetramethyltin with tin tetrachloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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